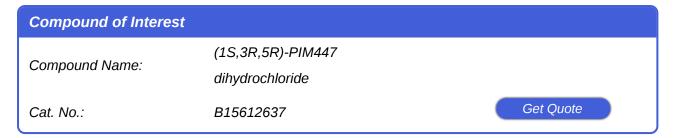


Application Notes and Protocols for PIM447 in Preclinical Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of PIM447 (LGH447), a pan-PIM kinase inhibitor, in various animal models based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of PIM447.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the administration and pharmacokinetics of PIM447 in common animal models.

Table 1: In Vivo Dosing and Administration of PIM447



Animal Model	Cancer Type	Cell Line	Dosing	Route of Administr ation	Frequenc y	Referenc e
Mouse (KG-1 xenograft)	Acute Myeloid Leukemia (AML)	KG-1	30 or 100 mg/kg	Oral	Not Specified	[1]
Mouse (disseminat ed model)	Multiple Myeloma	RPMI- 8226-luc	Not Specified	Oral gavage	5 times/week	[2]
Mouse (plasmacyt oma model)	Multiple Myeloma	MM.1S	50 mg/kg	Not Specified	Daily for 2 consecutiv e days (in combinatio n study)	[3]
Mouse (erythroid leukemia model)	Acute Erythroid Leukemia	HEL 92.1.7	0.5 or 5 mg/kg	Oral	Not Specified	[4]
Mouse (AML model)	Acute Myeloid Leukemia	Molm-13- GFP	2 mg/kg	Intraperiton eal injection	Daily for 5 days	[5]

Table 2: Pharmacokinetic Parameters of PIM447 Across Species

Species	Clearance (CL) (mL/min/kg)	Volume of Distribution (Vss) (L/kg)	Oral Bioavailability (%)	Reference
Mouse	20	5.3	84%	[1]
Rat	28	6.4	70%	[1]
Dog	8	3.6	71%	[1]



Experimental Protocols PIM447 Formulation for In Vivo Administration

Objective: To prepare a stable formulation of PIM447 for oral or intraperitoneal administration in animal models.

Materials:

- PIM447 hydrochloride
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol for Oral Gavage Formulation (based on common vehicle compositions[6]):

- Stock Solution Preparation: Dissolve PIM447 in DMSO to create a concentrated stock solution. Sonication may be required to fully dissolve the compound. For example, to achieve a final dosing solution of 5 mg/mL, a stock of 50 mg/mL in DMSO can be prepared.
- Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween 80
 - 45% Saline or PBS
- Final Formulation: Add the PIM447 stock solution to the pre-mixed vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 5 mg/mL dosing solution, add 100 μL of the 50 mg/mL PIM447 stock to 900 μL of the vehicle.



 Administration: Administer the final formulation to animals via oral gavage at the specified volume based on body weight.

Disseminated Multiple Myeloma Xenograft Model

Objective: To establish a disseminated multiple myeloma model in mice and assess the efficacy of PIM447.[2]

Animal Strain: 6-week-old female NOD-SCID-IL-2Ry-/- (NSG) mice.[2]

Cell Line: RPMI-8226 human myeloma cells engineered to express luciferase (RPMI-8226-luc). [2]

Protocol:

- Cell Culture: Culture RPMI-8226-luc cells under standard conditions.
- Cell Implantation: Inject 8 x 10⁶ RPMI-8226-luc cells intravenously into each mouse.[2]
- Tumor Engraftment Monitoring: Monitor tumor development weekly using noninvasive bioluminescence imaging (BLI).[2]
- Treatment Initiation: After 4 weeks, randomize animals into treatment and vehicle control groups (n=12/group).[2]
- PIM447 Administration: Administer PIM447 orally via gavage five times per week. The vehicle control group should receive the vehicle alone following the same schedule.[2]
- Efficacy Assessment:
 - Tumor Burden: Continue weekly BLI to monitor tumor growth.
 - Bone Disease: At the end of the study, euthanize the animals and collect tibias for microcomputed tomography (microCT) analysis to assess myeloma-associated bone loss.[2][7]

Acute Myeloid Leukemia (AML) Xenograft Model



Objective: To establish a subcutaneous AML xenograft model and evaluate the anti-tumor activity of PIM447.

Animal Strain: Immunocompromised mice (e.g., NOD/SCID or NSG).

Cell Line: KG-1 human AML cells.[1]

Protocol:

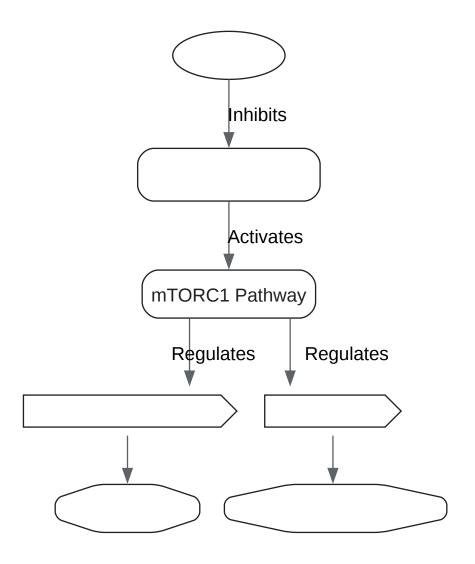
- Cell Culture: Culture KG-1 cells in appropriate media.
- Cell Implantation: Subcutaneously inject a suspension of KG-1 cells (typically 5-10 x 10⁶ cells in 100-200 μL of PBS or Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) two to three times per week.
- Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
- PIM447 Administration: Administer PIM447 orally at doses of 30 or 100 mg/kg.[1] The treatment frequency should be determined based on the study design (e.g., daily or 5 times/week).
- Efficacy Assessment:
 - Continue monitoring tumor volume throughout the study.
 - Monitor animal body weight as an indicator of toxicity.
 - At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflows PIM447 Mechanism of Action

PIM447 is a pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3). Inhibition of these kinases disrupts downstream signaling pathways that are crucial for cell survival and proliferation, such



as the mTORC1 pathway. This leads to a decrease in the phosphorylation of Bad and a reduction in c-Myc levels, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]



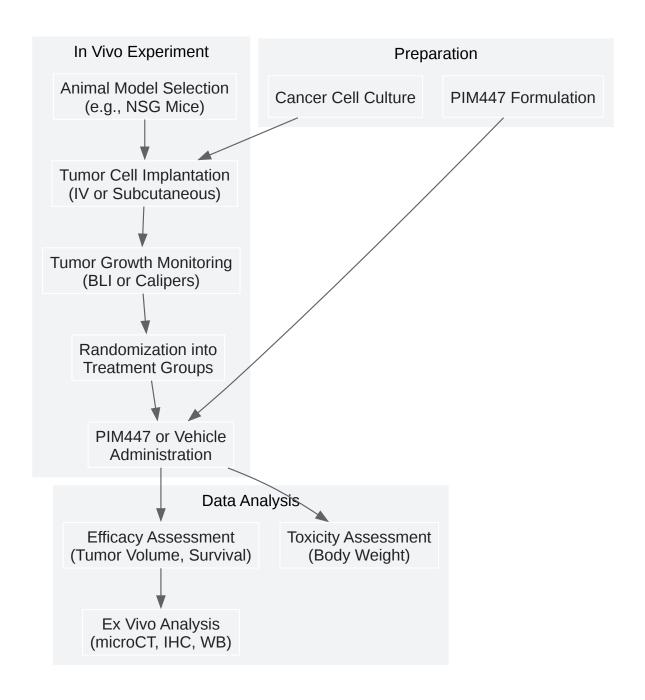
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Caption: PIM447 inhibits PIM kinases, leading to mTORC1 pathway dysregulation and apoptosis.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating PIM447 in a xenograft mouse model.





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Caption: Workflow for a preclinical in vivo study of PIM447.



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